molecular formula C18H17N3O3 B14637325 Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate CAS No. 55124-78-2

Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate

Cat. No.: B14637325
CAS No.: 55124-78-2
M. Wt: 323.3 g/mol
InChI Key: BCRFFLBZESXCGO-UHFFFAOYSA-N
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Description

Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate typically involves the reaction of aniline with ethyl acetoacetate and urea under acidic conditions. The reaction proceeds through a multi-step process, including the formation of an intermediate enamine, which then cyclizes to form the dihydropyrimidine ring. The final product is obtained after esterification with methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is unique due to the presence of both an anilino group and a phenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

55124-78-2

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 6-oxo-3-phenyl-2-phenylimino-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C18H17N3O3/c1-24-17(23)15-12-16(22)20-18(19-13-8-4-2-5-9-13)21(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20,22)

InChI Key

BCRFFLBZESXCGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3

Origin of Product

United States

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